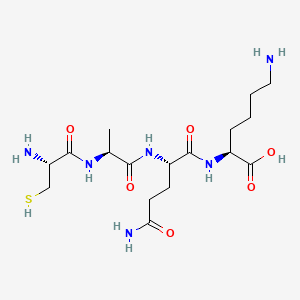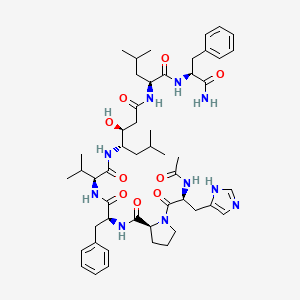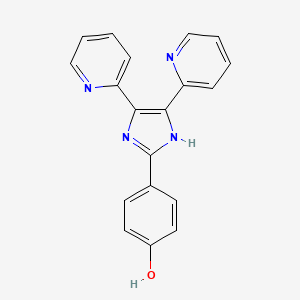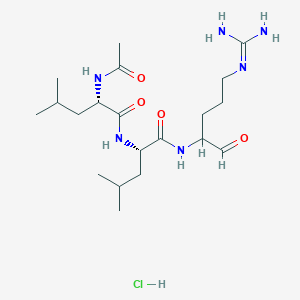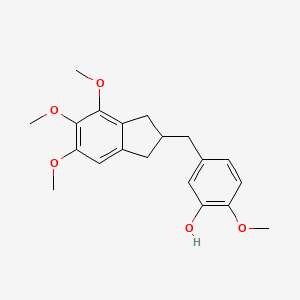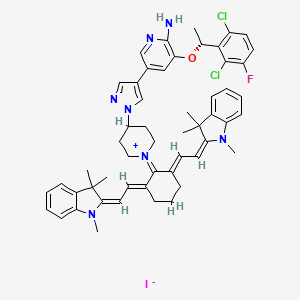![molecular formula C59H92N16O11 B12380851 cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] is a cyclic peptide composed of ten amino acids. This compound is notable for its unique sequence, which includes both L- and D-amino acids, contributing to its stability and biological activity. Cyclic peptides like this one are of significant interest in various fields due to their potential therapeutic applications and ability to mimic natural biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cyclization: Once the linear peptide is synthesized, it is cleaved from the resin and cyclized in solution using coupling agents like EDCI or HATU.
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and provide precise control over reaction conditions, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
科学的研究の応用
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in protein-protein interactions and as a potential inhibitor of specific enzymes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its stability and ability to penetrate cell membranes.
Industry: Utilized in the development of new biomaterials and drug delivery systems.
作用機序
The mechanism of action of cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows it to bind tightly to these targets, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Cyclo(Pro-Pro-Phe-Phe): Known for its anticancer properties.
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe): Exhibits cytotoxic effects on melanoma cells.
Cyclo(Pro-homoPro-β3-homoPhe-Phe): Shows cytostatic effects in melanoma cells.
Uniqueness
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] stands out due to its specific sequence and the inclusion of both L- and D-amino acids, which enhance its stability and biological activity. This makes it a promising candidate for therapeutic applications where stability and specificity are crucial.
特性
分子式 |
C59H92N16O11 |
|---|---|
分子量 |
1201.5 g/mol |
IUPAC名 |
2-[3-[(3R,6S,9S,12S,15S,18R,21S,24S,27S,30S)-3,18-dibenzyl-9-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-15-methyl-6,21-bis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-27-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-24-yl]propyl]guanidine |
InChI |
InChI=1S/C59H92N16O11/c1-32(2)28-41-52(81)71-43(30-37-18-11-9-12-19-37)51(80)66-35(7)48(77)74-47(36(8)76)56(85)68-40(23-16-26-65-59(62)63)50(79)70-42(29-33(3)4)53(82)72-44(31-38-20-13-10-14-21-38)57(86)75-27-17-24-45(75)54(83)73-46(34(5)6)55(84)67-39(49(78)69-41)22-15-25-64-58(60)61/h9-14,18-21,32-36,39-47,76H,15-17,22-31H2,1-8H3,(H,66,80)(H,67,84)(H,68,85)(H,69,78)(H,70,79)(H,71,81)(H,72,82)(H,73,83)(H,74,77)(H4,60,61,64)(H4,62,63,65)/t35-,36+,39-,40-,41-,42-,43+,44+,45-,46-,47-/m0/s1 |
InChIキー |
ZKSBDEIRCKGNQT-XXTAEOGISA-N |
異性体SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)CC(C)C)CCCN=C(N)N)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN=C(N)N)[C@@H](C)O |
正規SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC(C)C)CCCN=C(N)N)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN=C(N)N)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


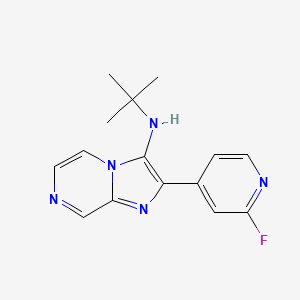


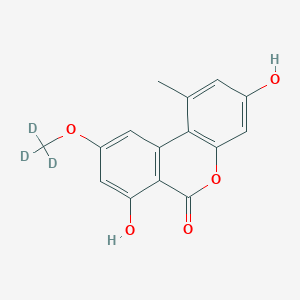
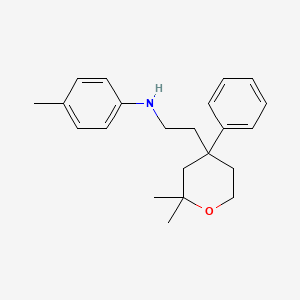

![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
